Nitroarginine
Overview
Description
Nitroarginine, also known as Nω-nitro-L-arginine or L-NOARG, is a nitro derivative of the amino acid arginine . It is an inhibitor of nitric oxide synthase and hence acts as a vasoconstrictor . It is widely used as a biochemical tool in the study of nitric oxide and its biological effects .
Synthesis Analysis
Nitric oxide (NO) is a short-lived, gaseous signaling molecule that is produced endogenously by a family of enzymes called the nitric oxide synthases (NOS), which catalyze the synthesis of NO from the amino acid arginine . Nitroarginine has been shown to prevent glutamate toxicity .Molecular Structure Analysis
The chemical formula of Nitroarginine is C6H13N5O4 . The molar mass is 219.201 g·mol−1 . The structure of Nitroarginine is very close to arginine, which allows it to act as a competitive inhibitor of all NOSes .Chemical Reactions Analysis
Nitroarginine inhibits the endothelial and neuronal isoforms of nitric oxide synthase (NOS), eNOS and nNOS respectively . It has been experimentally tested for its ability to prevent ammonia toxicity and ammonia-induced alterations in brain energy and ammonia metabolites .Physical And Chemical Properties Analysis
Nitroarginine is a small molecule with a weight average of 219.1985 and a monoisotopic weight of 219.096753929 . It belongs to the class of organic compounds known as L-alpha-amino acids, which are alpha amino acids that have the L-configuration of the alpha-carbon atom .Scientific Research Applications
Inhibition of Nitric Oxide Synthase
Nitroarginine, specifically L-NG-nitroarginine (NO2Arg), has been identified as an inhibitor of nitric oxide synthase activity in the brain. This inhibition is enhanced by prolonged preincubation with the enzyme and appears irreversible, both in vitro and in vivo, suggesting its potential for studying the physiological functions of nitric oxide as a neuronal messenger (Dwyer, Bredt, & Snyder, 1991).
Modulation of Vasodilation
Nitroarginine, particularly l-NG-nitro arginine (l-NOARG), has been shown to be a potent, l-arginine reversible inhibitor of endothelium-dependent vasodilatation. This suggests its utility in studying endothelial nitric oxide (NO) biosynthesis, playing a critical role in vascular research (Moore et al., 1990).
Facilitating Long-Term Potentiation in the Brain
L-nitroarginine (L-NOArg) has been found to facilitate the induction of long-term potentiation (LTP) in the CA1 region of rat hippocampal slices by modulating N-methyl-D-aspartate (NMDA) responses. This indicates its relevance in neurophysiological studies related to memory and learning processes (Kato & Zorumski, 1993).
Impact on Smooth Muscle Function
Nitroarginine, such as L-nitroarginine (L-NNA), affects non-adrenergic, non-cholinergic inhibitory transmission in smooth muscle, suggesting its importance in gastrointestinal and cardiovascular research. The application of L-NNA alters relaxation responses and inhibitory junctional potentials in smooth muscles (Shimamura et al., 1993).
Role in Uterine Blood Flow
Studies have shown that nitroarginine, such as L-nitroarginine methyl ester, can antagonize estrogen-induced uterine vasodilatation. This demonstrates its potential application in reproductive physiology and the study of nitric oxide's role in mediating vascular changes (Van Buren, Yang, & Clark, 1992).
Differential Inhibition in Macrophages and Endothelial Cells
Nitroarginine compounds like L-NG-nitroarginine show selective inhibition of nitric oxide synthesis in different cell types, such as macrophages and endothelial cells. This selectivity is critical for understanding the role of nitric oxide in various physiological and pathological processes (Gross et al., 1990).
Impact on Opioid Reward Process
Research indicates that nitric oxide, influenced by NO synthase inhibitors like L-N-nitroarginine (L-NOARG), plays a role in the opioid reward process. This finding is significant for understanding the neurochemical basis of addiction and the therapeutic potential of nitroarginine derivatives (Kivastik, Rutkauskaitė, & Zharkovsky, 1996).
Safety And Hazards
Future Directions
Nitroarginine has broad roles in various biological processes, including cancer initiation and progression, but also restricts cancer proliferation and invasion, and contributes to the anti-tumor immune response . A better understanding of how arginine regulates the production of NO in cancer might support the development of anti-cancer drugs that target this key metabolic pathway, and other metabolic pathways involved in NO production .
properties
IUPAC Name |
(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAUNPAHJZDYCK-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042696 | |
Record name | N-omega-Nitro-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042696 | |
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Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Nitroarginine | |
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Product Name |
Nitroarginine | |
CAS RN |
2149-70-4 | |
Record name | Nω-Nitro-L-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2149-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nitroarginine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002149704 | |
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Record name | Nitroarginine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04223 | |
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Record name | L-Ornithine, N5-[imino(nitroamino)methyl]- | |
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Record name | N-omega-Nitro-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nω-nitro-L-arginine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NITROARGININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O8V7H6P2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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